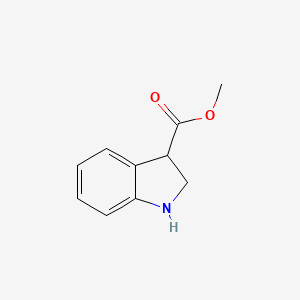

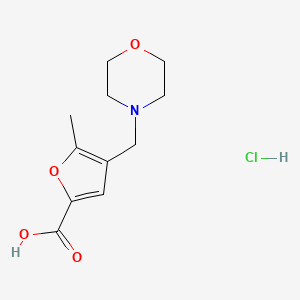

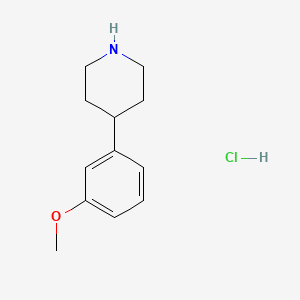

![molecular formula C11H8ClNO5 B1419272 3-[(3-羧基丙烯酰基)氨基]-4-氯苯甲酸 CAS No. 1049157-75-6](/img/structure/B1419272.png)

3-[(3-羧基丙烯酰基)氨基]-4-氯苯甲酸

描述

3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid is a chemical compound that is used as an intermediate in pharmaceutical research and development . It is a type of amino acid derivative .

Synthesis Analysis

The synthesis of such compounds often involves reactions of carboxylic acids. Carboxylic acids can react with alcohols and amines to form either an ester or an amide, with water formed as a by-product . The synthesis of amines can involve reduction of nitriles or amides and nitro compounds . Amino acids can also be synthesized from various compounds in an organism’s diet or growth media .Molecular Structure Analysis

The molecular formula of 3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid is C11H9NO5 . Amino acids, including this compound, are made up of an amino group, a carboxyl group, and a side chain or R group, all attached to the alpha carbon .Chemical Reactions Analysis

Amino acids can undergo various chemical reactions. For example, they can form polymers through a nucleophilic attack by the amino group of an amino acid at the electrophilic carbonyl carbon of the carboxyl group of another amino acid . They can also react with ninhydrin, a compound used to detect ammonia and amines .Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline substances. They have high melting points due to their ionic properties . The solubility of amino acids depends on factors such as polarity, iso-electric point, nature of the solvent, and temperature .科学研究应用

氢键形成: 3-[(3-羧基丙烯酰基)氨基]-4-氯苯甲酸通过其 4-氯苯甲酸成分参与氢键。例如,在徐、肯尼迪、弗洛伦斯和香克兰 (2004) 的一项研究中,观察到 4-氯苯甲酸的羧酸基与 N,N-二甲基甲酰胺分子形成氢键,表明其在分子结构中形成氢键的潜力 (Xu, Kennedy, Florence, & Shankland, 2004)。

化学合成应用: 该化合物还在化学合成中得到应用。多明格斯、肖刚和柯施 (2009) 在用氨基酸进行乌尔曼偶联中利用 2-氯苯甲酸合成取代的 1-乙酰-1H-吲哚-3-基乙酸酯 (Dominguez, Xiao Gang, & Kirsch, 2009)。

金属配合物合成: El–Wahab (2007) 对有机羧酸衍生物的单核金属配合物的一项研究表明,2-氨基-4-氯苯甲酸的衍生物可用于合成席夫碱配体,然后这些配体与各种金属形成金属配合物,表明它们在配位化学中的效用 (El–Wahab, 2007)。

药物研究: 在药物研究中,可以从 3-[(3-羧基丙烯酰基)氨基]-4-氯苯甲酸等化合物衍生的不寻常氨基酸是基本的构建模块。布拉斯科维奇 (2016) 强调了它们作为复杂分子合成和肽模拟药物成分的起始材料的重要性 (Blaskovich, 2016)。

分子材料合成: 分子级杂化物和材料的合成也包含类似的化合物。颜和王 (2007) 讨论了对 2-氯苯甲酸进行改性以生产有机-无机分子基杂化材料,展示了这些化合物在材料科学中的多功能性 (Yan & Wang, 2007)。

属性

IUPAC Name |

3-[[(E)-3-carboxyprop-2-enoyl]amino]-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO5/c12-7-2-1-6(11(17)18)5-8(7)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)(H,17,18)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMFXHRQSIDONN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)NC(=O)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(=O)O)NC(=O)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

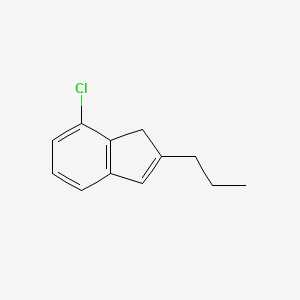

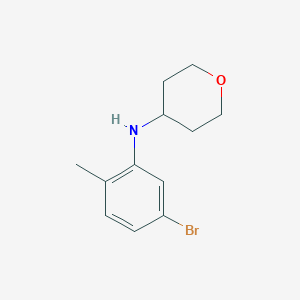

![6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419190.png)

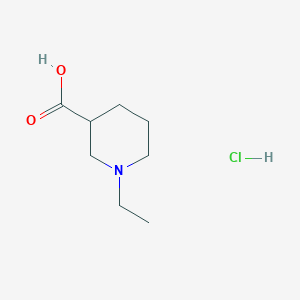

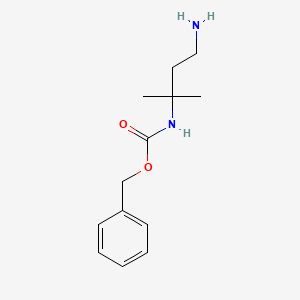

![4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol](/img/structure/B1419191.png)

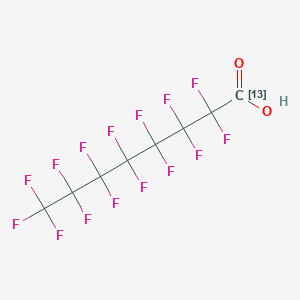

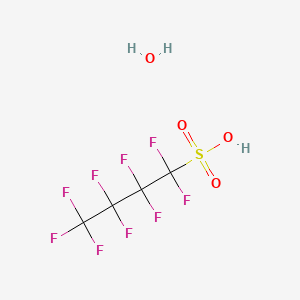

![[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419200.png)

![4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1419201.png)